2-Phenylbenzyl isothiocyanate
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Overview
Description
2-Phenylbenzyl isothiocyanate is an organic compound belonging to the class of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is a valuable building block in synthetic chemistry and has attracted significant attention from both biologists and chemists due to its versatile applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylbenzyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 2-phenylbenzylamine with thiophosgene or its derivatives. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired isothiocyanate product. Another method involves the use of carbon disulfide and a base, such as triethylamine, to form a dithiocarbamate intermediate, which is then decomposed to yield the isothiocyanate.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, sustainable and environmentally friendly methods, such as the use of elemental sulfur and catalytic amounts of amine bases, are being explored to minimize the use of toxic reagents and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylbenzyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiourea.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate carbon, leading to the formation of thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines or thiourea derivatives.
Substitution: Thiourea derivatives.
Scientific Research Applications
2-Phenylbenzyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and thiourea derivatives.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological assays and studies.
Medicine: Due to its anticancer properties, it is investigated for potential therapeutic applications in cancer treatment.
Industry: It is used in the production of agrochemicals and as a reagent in biochemical assays, such as the Edman degradation for amino acid sequencing.
Mechanism of Action
The mechanism of action of 2-Phenylbenzyl isothiocyanate involves its ability to interact with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can induce apoptosis in cancer cells and inhibit the growth of microbial pathogens. The compound’s ability to modulate signaling pathways and gene expression also contributes to its biological effects.
Comparison with Similar Compounds
2-Phenylbenzyl isothiocyanate can be compared with other isothiocyanates, such as:
Allyl isothiocyanate: Known for its pungent odor and antimicrobial properties.
Benzyl isothiocyanate: Exhibits strong anticancer activity and is commonly found in cruciferous vegetables.
Phenethyl isothiocyanate: Known for its chemopreventive properties and ability to induce phase II detoxification enzymes.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct biological activities and synthetic utility. Its phenylbenzyl moiety enhances its lipophilicity and ability to interact with hydrophobic sites on proteins, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(isothiocyanatomethyl)-2-phenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c16-11-15-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVOXMXDKJRDHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CN=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442689-74-9 |
Source
|
Record name | 2-Phenylbenzyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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